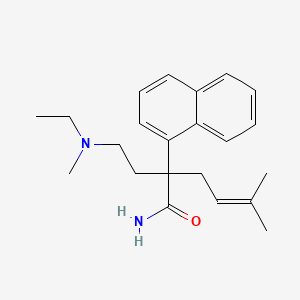
alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide is a complex organic compound with a unique structure that includes both amine and naphthylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multiple steps, starting with the preparation of the naphthylacetamide core. This can be achieved through the reaction of naphthalene with acetic anhydride in the presence of a catalyst. The resulting naphthylacetamide is then subjected to further reactions to introduce the ethylmethylaminoethyl and prenyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce various amine derivatives.
Scientific Research Applications
Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Alpha-(2-Methylaminoethyl)-alpha-prenyl-1-naphthylacetamide
- Alpha-(2-Ethylaminoethyl)-alpha-prenyl-1-naphthylacetamide
- Alpha-(2-Dimethylaminoethyl)-alpha-prenyl-1-naphthylacetamide
Uniqueness
Alpha-(2-Ethylmethylaminoethyl)-alpha-prenyl-1-naphthylacetamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
50765-88-3 |
|---|---|
Molecular Formula |
C22H30N2O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
2-[2-[ethyl(methyl)amino]ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide |
InChI |
InChI=1S/C22H30N2O/c1-5-24(4)16-15-22(21(23)25,14-13-17(2)3)20-12-8-10-18-9-6-7-11-19(18)20/h6-13H,5,14-16H2,1-4H3,(H2,23,25) |
InChI Key |
BJFPXELCDQCHFX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CCC(CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
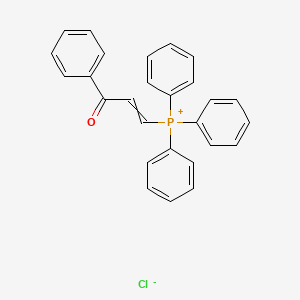
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)

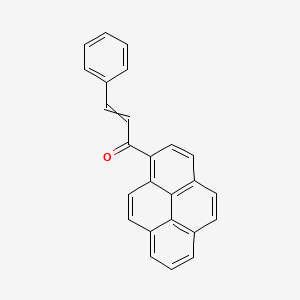
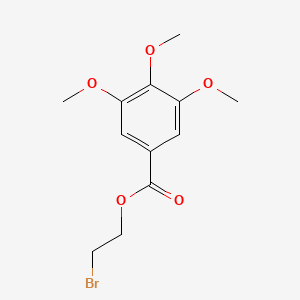
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
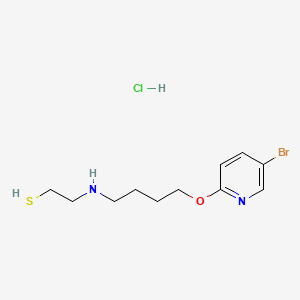

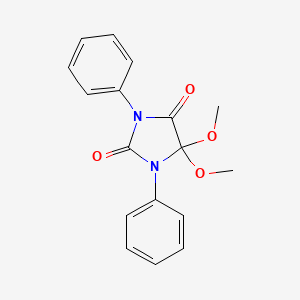

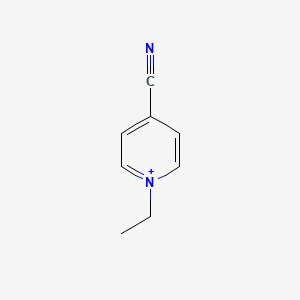
![2,4,6,8-Tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B14657717.png)
